molecular formula C5H9NS B14393582 5,5-Dimethyl-4,5-dihydro-1,3-thiazole CAS No. 88283-57-2

5,5-Dimethyl-4,5-dihydro-1,3-thiazole

Cat. No.: B14393582
CAS No.: 88283-57-2
M. Wt: 115.20 g/mol
InChI Key: CGWAQZQRRWLHGO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its presence in various natural products and its wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyl-4,5-dihydro-1,3-thiazole can be synthesized through several methods. One common method involves the reaction of methyl-α-bromoethyl ketone with thioamides . Another method includes the oxidation of 2-mercaptothiazoles with hydrogen peroxide in an aqueous solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, its aromaticity allows it to participate in π-π interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4,5-dihydro-1,3-thiazole is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the dimethyl groups and the dihydro configuration enhances its stability and reactivity compared to its analogues .

Properties

CAS No.

88283-57-2

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

5,5-dimethyl-4H-1,3-thiazole

InChI

InChI=1S/C5H9NS/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3

InChI Key

CGWAQZQRRWLHGO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CS1)C

Origin of Product

United States

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